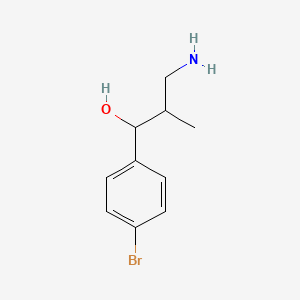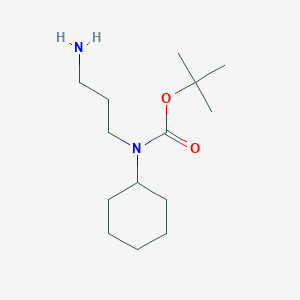
3-(Diethylamino)phenylboronicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Diethylamino)phenylboronic acid is an organoboron compound that features a phenyl ring substituted with a diethylamino group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)phenylboronic acid typically involves the reaction of 3-bromoaniline with diethylamine to form 3-(diethylamino)aniline. This intermediate is then subjected to a borylation reaction using a boron source such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is efficient, yielding the desired boronic acid derivative.
Industrial Production Methods
Industrial production of 3-(Diethylamino)phenylboronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-(Diethylamino)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: The compound can be reduced under specific conditions to yield amine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
3-(Diethylamino)phenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound is explored for its potential in biological labeling and sensing applications due to its ability to interact with diols and other biomolecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of enzyme inhibitors and drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
作用機序
The mechanism of action of 3-(Diethylamino)phenylboronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. The diethylamino group can enhance the compound’s reactivity and selectivity in these reactions.
類似化合物との比較
Similar Compounds
Phenylboronic acid: Lacks the diethylamino group, making it less reactive in certain contexts.
3-(N,N-Dimethylamino)phenylboronic acid: Similar structure but with dimethylamino instead of diethylamino, affecting its reactivity and applications.
4-(Dimethylamino)phenylboronic acid: Positional isomer with different electronic and steric properties.
Uniqueness
3-(Diethylamino)phenylboronic acid is unique due to the presence of the diethylamino group, which can influence its reactivity, selectivity, and potential applications in various fields. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C10H16BNO2 |
|---|---|
分子量 |
193.05 g/mol |
IUPAC名 |
[3-(diethylamino)phenyl]boronic acid |
InChI |
InChI=1S/C10H16BNO2/c1-3-12(4-2)10-7-5-6-9(8-10)11(13)14/h5-8,13-14H,3-4H2,1-2H3 |
InChIキー |
SKNCEZKZEPMSMK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)N(CC)CC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2-Bromo-3-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13171812.png)



![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)
![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)


